1-[2-(4-methylphenoxy)ethyl]-2-(piperidin-1-ylmethyl)-1H-benzimidazole
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Overview
Description
1-[2-(4-METHYLPHENOXY)ETHYL]-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents .
Preparation Methods
The synthesis of 1-[2-(4-METHYLPHENOXY)ETHYL]-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOLE involves multiple steps. One common synthetic route includes the reaction of 4-methylphenol with ethylene oxide to form 2-(4-methylphenoxy)ethanol. This intermediate is then reacted with piperidine and formaldehyde to yield 1-[2-(4-methylphenoxy)ethyl]-2-(piperidin-1-yl)methyl-1H-1,3-benzodiazole . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
1-[2-(4-METHYLPHENOXY)ETHYL]-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced benzimidazole compounds.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or phenoxy groups using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[2-(4-METHYLPHENOXY)ETHYL]-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOLE involves its interaction with bacterial cell division proteins, such as FtsZ. This interaction disrupts the formation of the bacterial cell wall, leading to cell lysis and death . The compound also targets other molecular pathways involved in bacterial growth and replication .
Comparison with Similar Compounds
1-[2-(4-METHYLPHENOXY)ETHYL]-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOLE is unique due to its specific structure and biological activity. Similar compounds include:
Benzimidazole: A simpler structure with broad-spectrum antimicrobial activity.
2-(4-Benzoylphenoxy)-1-(2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone: A more complex derivative with enhanced antimicrobial properties.
These compounds share a benzimidazole core but differ in their substituents, leading to variations in their biological activities and applications .
Properties
Molecular Formula |
C22H27N3O |
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Molecular Weight |
349.5 g/mol |
IUPAC Name |
1-[2-(4-methylphenoxy)ethyl]-2-(piperidin-1-ylmethyl)benzimidazole |
InChI |
InChI=1S/C22H27N3O/c1-18-9-11-19(12-10-18)26-16-15-25-21-8-4-3-7-20(21)23-22(25)17-24-13-5-2-6-14-24/h3-4,7-12H,2,5-6,13-17H2,1H3 |
InChI Key |
YCOGHZFFLXHTCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2CN4CCCCC4 |
Origin of Product |
United States |
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